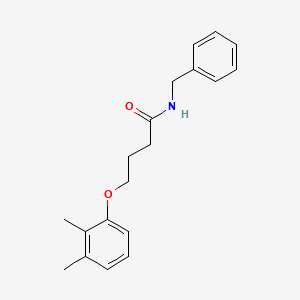
N-benzyl-4-(2,3-dimethylphenoxy)butanamide
Vue d'ensemble
Description
N-benzyl-4-(2,3-dimethylphenoxy)butanamide, commonly known as DMXB-A, is a synthetic compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of compounds known as positive allosteric modulators of α7 nicotinic acetylcholine receptors.
Mécanisme D'action
DMXB-A acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. It enhances the activity of these receptors, leading to increased release of neurotransmitters such as acetylcholine and glutamate. This results in improved cognitive function and neuroprotection.
Biochemical and physiological effects:
DMXB-A has been shown to have various biochemical and physiological effects. It improves cognitive function, reduces inflammation, and has neuroprotective effects. It also has anti-inflammatory effects in the gut, making it a potential therapeutic agent for inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMXB-A has several advantages for lab experiments. It is a synthetic compound, making it easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, it has limitations as well. It has low solubility in water, making it difficult to use in aqueous solutions. It also has low bioavailability, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DMXB-A. It can be further studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It can also be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke. Further research can be done to improve its solubility and bioavailability, making it easier to administer in vivo.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Propriétés
IUPAC Name |
N-benzyl-4-(2,3-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-8-6-11-18(16(15)2)22-13-7-12-19(21)20-14-17-9-4-3-5-10-17/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDPLHLEMYZOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2,3-dimethylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4768212.png)
![diethyl 5-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4768215.png)
![(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768218.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4768220.png)
![1-{[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4768223.png)
![methyl 2-{[(2-benzoylhydrazino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4768226.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4768233.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4768241.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4768252.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4768267.png)
![{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4768273.png)
![1-[5-(3-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4768278.png)
![3-[(4-bromophenoxy)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4768281.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea](/img/structure/B4768286.png)